molecular formula C39H81B B14316848 Tris(11-methyldodecyl)borane CAS No. 106787-52-4

Tris(11-methyldodecyl)borane

Cat. No.: B14316848
CAS No.: 106787-52-4
M. Wt: 560.9 g/mol
InChI Key: CFPUMRFPWVCWAZ-UHFFFAOYSA-N
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Description

Tris(11-methyldodecyl)borane is an organoboron compound characterized by the presence of three 11-methyldodecyl groups attached to a central boron atom. This compound belongs to the broader class of boranes, which are known for their unique chemical properties and applications in various fields such as organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(11-methyldodecyl)borane typically involves the reaction of boron trihalides with 11-methyldodecyl lithium or Grignard reagents. The general reaction can be represented as follows:

BCl3+3RLiB(R)3+3LiClBCl_3 + 3 \text{RLi} \rightarrow B(\text{R})_3 + 3 \text{LiCl} BCl3​+3RLi→B(R)3​+3LiCl

where R represents the 11-methyldodecyl group. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the boron trihalide. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tris(11-methyldodecyl)borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: The 11-methyldodecyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used to substitute the 11-methyldodecyl groups.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Reduced organic compounds.

    Substitution: Halogenated boranes or other substituted boranes.

Scientific Research Applications

Tris(11-methyldodecyl)borane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.

    Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tris(11-methyldodecyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it a valuable catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with electron-rich species, facilitating their transformation into desired products.

Comparison with Similar Compounds

Similar Compounds

    Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar applications.

    Tris(dimethylamino)borane: Another organoboron compound with different substituents, used in organic synthesis and catalysis.

Uniqueness

Tris(11-methyldodecyl)borane is unique due to the presence of long alkyl chains, which impart distinct solubility and reactivity properties compared to other boranes. This makes it particularly useful in applications requiring hydrophobic interactions or specific steric effects.

Properties

CAS No.

106787-52-4

Molecular Formula

C39H81B

Molecular Weight

560.9 g/mol

IUPAC Name

tris(11-methyldodecyl)borane

InChI

InChI=1S/C39H81B/c1-37(2)31-25-19-13-7-10-16-22-28-34-40(35-29-23-17-11-8-14-20-26-32-38(3)4)36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3

InChI Key

CFPUMRFPWVCWAZ-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCCCCCCC(C)C)(CCCCCCCCCCC(C)C)CCCCCCCCCCC(C)C

Origin of Product

United States

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